molecular formula C26H23ClN2O4S B2878269 N-(3-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 866897-63-4

N-(3-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2878269
CAS RN: 866897-63-4
M. Wt: 494.99
InChI Key: JRVWULSPVSMFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S and its molecular weight is 494.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, similar in structure to the compound of interest, has explored their ability to form gels and crystalline solids when treated with different mineral acids. The study of these structural aspects can lead to the development of new materials with specific optical properties, as demonstrated by the enhanced fluorescence emission observed in certain host-guest complexes (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Therapeutic Efficacy Against Viral Infections

A novel anilidoquinoline derivative closely related to the chemical compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing potential as a therapeutic agent in treating Japanese encephalitis. This discovery could pave the way for the development of new antiviral drugs (Ghosh, J., Swarup, V., Saxena, A., et al., 2008).

Cytotoxic Activity for Cancer Treatment

Some sulfonamide derivatives, structurally related to the compound of interest, were synthesized and tested for their cytotoxic activity against breast and colon cancer cell lines. This research indicates the potential of these compounds in developing new cancer treatments (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015).

Antimicrobial Agents

Derivatives of the compound have been synthesized and characterized, showing promise as antimicrobial agents against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests their potential use in combating bacterial infections (Rajasekaran, S., & Rao, G. K., 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-16-7-10-23-22(11-16)26(31)24(34(32,33)21-9-8-17(2)18(3)12-21)14-29(23)15-25(30)28-20-6-4-5-19(27)13-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVWULSPVSMFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

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